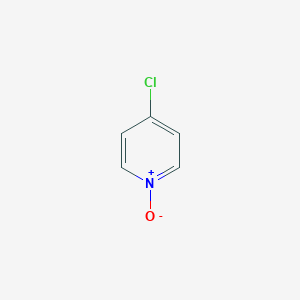

4-Chloropyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJVRASYWYOFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041513 | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-76-2 | |

| Record name | Pyridine, 4-chloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3196UEB9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloropyridine N-oxide CAS number and properties

An In-depth Technical Guide to 4-Chloropyridine N-oxide: Synthesis, Properties, and Applications

Executive Summary

This compound is a highly versatile and reactive heterocyclic intermediate of significant importance in the pharmaceutical and agrochemical industries. Its unique electronic structure, characterized by a pyridine ring activated by an N-oxide group and substituted with a chlorine atom at the 4-position, renders it an invaluable building block for the synthesis of a multitude of complex molecules. This guide provides an in-depth analysis of its core properties, synthesis methodologies, key reaction pathways, and critical applications, with a focus on its role in modern drug development. Detailed experimental protocols and safety guidelines are also presented to equip researchers and chemical development professionals with the practical knowledge required for its effective utilization.

Core Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions.[1] The CAS Number for this compound is 1121-76-2.[1][2][3][4][5][6] The presence of the N-oxide functional group and the chlorine atom significantly influences the electronic distribution within the pyridine ring, introducing polarity and defining its reactivity profile.[1]

A summary of its key physicochemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1121-76-2 | [2][3][6] |

| Molecular Formula | C₅H₄ClNO | [1][2][3] |

| Molecular Weight | 129.54 g/mol | [1][2][3][6] |

| IUPAC Name | 4-chloro-1-oxidopyridin-1-ium | [1][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 160 °C (with decomposition) | [2][3][5] |

| Boiling Point | 310.0 ± 15.0 °C (Predicted) | |

| Storage Temperature | 2-8°C | [2][3][6] |

| EC Number | 214-336-2 | [3] |

| InChI Key | DPJVRASYWYOFSJ-UHFFFAOYSA-N | [1][3][6] |

| SMILES | C1=C[O-] | [1][4] |

Synthesis and Mechanistic Insights

The preparation of this compound can be achieved through several synthetic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and purity requirements.

Synthesis from 4-Nitropyridine N-oxide

A well-established laboratory-scale synthesis involves the reaction of 4-nitropyridine N-oxide with acetyl chloride.[7][8]

Causality of Reagent Choice:

-

4-Nitropyridine N-oxide: The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, making it a suitable leaving group for nucleophilic aromatic substitution.

-

Acetyl Chloride: This reagent serves as the source of the chloride nucleophile. The reaction proceeds through an intermediate where the acetyl group activates the nitro group, facilitating its displacement by chloride.

The workflow for this synthesis is depicted below.

Sources

- 1. This compound (1121-76-2) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 1121-76-2 [sigmaaldrich.com]

- 4. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1121-76-2 | Chemsrc [chemsrc.com]

- 6. This compound 98 1121-76-2 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. ias.ac.in [ias.ac.in]

4-Chloropyridine N-oxide molecular weight and formula

An In-Depth Technical Guide to 4-Chloropyridine N-oxide: Molecular Formula, Weight, and Core Properties

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent and building block in modern synthetic chemistry. Primarily aimed at researchers, chemists, and professionals in drug development, this document details the fundamental physicochemical properties of the compound, including its molecular formula and weight. Beyond these core identifiers, the guide explores its structural characteristics, synthesis methodologies, and significant applications, particularly in the pharmaceutical and agrochemical industries. The content is grounded in authoritative sources to ensure scientific accuracy and provide field-proven insights for practical application.

Introduction to this compound

This compound is a heterocyclic aromatic compound derived from pyridine. Structurally, it is a pyridine ring where the nitrogen atom is oxidized to an N-oxide, and a chlorine atom is substituted at the C-4 position (the para-position relative to the nitrogen)[1]. This unique arrangement of functional groups—the electron-withdrawing chlorine atom and the polar N-oxide group—imparts a distinct electronic character and reactivity profile to the molecule[1].

The N-oxide group significantly influences the electron density of the pyridine ring, making it a versatile intermediate for further functionalization. Its stability and reactivity make it an invaluable precursor in the synthesis of a wide array of more complex molecules, including biologically active compounds[2]. Consequently, this compound is widely utilized in medicinal chemistry for the development of novel therapeutic agents and in the formulation of advanced agrochemicals[2].

Molecular Identity and Physicochemical Properties

Accurate identification and characterization are critical for the effective use of any chemical compound in a research and development setting. This section provides the definitive molecular formula, weight, and other key properties of this compound.

Molecular Formula and Structure

The molecular formula for this compound is C₅H₄ClNO [1][2][3]. This formula indicates that each molecule is composed of:

-

Five Carbon (C) atoms

-

Four Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Nitrogen (N) atom

-

One Oxygen (O) atom

The structural arrangement of these atoms is visualized in the diagram below.

Caption: Simplified workflow for the synthesis of this compound.

Another significant synthetic route involves the direct chlorination of 4-H-pyridine-N-oxide using molecular chlorine (Cl₂).[1][4]

Applications in Research and Development

The utility of this compound stems from its ability to act as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a key building block in the development of various pharmaceuticals, especially anti-inflammatory and antimicrobial agents.[2] The chlorine atom at the 4-position is a good leaving group, allowing for nucleophilic aromatic substitution reactions to introduce diverse functionalities.

-

Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, where its incorporation into the final molecule can enhance efficacy and improve crop yields.[2]

-

Coordination Chemistry: The N-oxide functional group acts as an effective coordination site for metal ions.[1] It has been used to form complexes with various metals, including lanthanides and uranyl chloride, which are studied for their unique spectroscopic and magnetic properties.[1]

Conclusion

This compound is a well-characterized compound with the definitive molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . Its unique chemical structure underpins its broad utility as a foundational intermediate in the synthesis of high-value products for the pharmaceutical and agricultural sectors. A thorough understanding of its core properties, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential.

References

- Google Patents (2002). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.

Sources

A Guide to the Spectroscopic Characterization of 4-Chloropyridine N-oxide

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of 4-Chloropyridine N-oxide (CAS No: 1121-76-2). For researchers, chemists, and drug development professionals, accurate structural elucidation is the bedrock of scientific integrity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture and Its Spectroscopic Implications

This compound is a heterocyclic compound with the molecular formula C₅H₄ClNO.[1] Its structure is defined by a pyridine ring, with a chlorine atom at the C-4 position and an oxygen atom coordinated to the ring nitrogen. This N-oxide functionality is not merely an appendage; it fundamentally alters the electronic landscape of the aromatic ring. The N-O bond introduces a dipole moment and acts as a powerful resonance donor while being inductively withdrawing. This duality, coupled with the inductive effects of the C-4 chlorine, dictates the chemical behavior and, consequently, the spectral "fingerprint" of the molecule. Understanding this electronic interplay is critical for interpreting the data that follows.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ¹H NMR spectrum of this compound is deceptively simple, displaying a classic AA'BB' system. The chemical shifts of the aromatic protons are governed by the electron density at their respective carbon atoms. The protons at the C-2 and C-6 positions (Hα), adjacent to the electron-donating N-oxide group, are shifted significantly downfield compared to pyridine itself. Conversely, the protons at the C-3 and C-5 positions (Hβ), adjacent to the chlorinated carbon, appear at a relatively higher field. This clear separation provides an immediate diagnostic check for the 4-substitution pattern.

Data Summary: ¹H NMR (400 MHz, DMSO-d₆) Data is representative and consistent with values reported in standard databases like the Spectral Database for Organic Compounds (SDBS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet (d) | 2H | H-2, H-6 (Hα) |

| ~7.50 | Doublet (d) | 2H | H-3, H-5 (Hβ) |

Interpretation:

-

H-2, H-6 Signal (~8.25 ppm): The two equivalent protons alpha to the N-oxide are the most deshielded. The N-oxide group's resonance donation increases electron density primarily at the ortho (2,6) and para (4) positions. However, the powerful deshielding effect of the positively charged nitrogen atom dominates, resulting in a pronounced downfield shift.

-

H-3, H-5 Signal (~7.50 ppm): These two equivalent protons are beta to the N-oxide and ortho to the chlorine atom. They appear upfield relative to the alpha-protons. Their chemical shift is a balance between the shielding effect of being meta to the N-oxide and the deshielding inductive effect of the adjacent chlorine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Due to the molecule's symmetry, only three signals are expected for the pyridine ring carbons. The carbon directly attached to the electronegative chlorine (C-4) will have a distinct chemical shift, as will the carbons flanking the N-oxide (C-2, C-6) and the remaining pair (C-3, C-5).

Data Summary: ¹³C NMR (100 MHz, DMSO-d₆) Data is representative and consistent with values reported in the literature and spectral databases.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-4 |

| ~139.5 | C-2, C-6 |

| ~126.0 | C-3, C-5 |

Interpretation:

-

C-4 Signal (~141.0 ppm): The carbon atom bearing the chlorine substituent (ipso-carbon) is significantly deshielded.

-

C-2, C-6 Signal (~139.5 ppm): These carbons, alpha to the N-oxide, are also strongly deshielded due to the electron-withdrawing nature of the N⁺-O⁻ group.

-

C-3, C-5 Signal (~126.0 ppm): The carbons at the 3 and 5 positions are the most shielded of the ring carbons, appearing at the highest field.

Experimental Protocol: NMR Sample Preparation & Acquisition

This protocol ensures reproducible, high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for polar N-oxides and its residual proton signal (~2.50 ppm) does not interfere with the analyte signals.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if dissolution is slow.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Typical acquisition times are under 5 minutes for ¹H and 30-60 minutes for ¹³C, depending on the desired signal-to-noise ratio.

Caption: A generalized workflow for spectroscopic sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, the most diagnostic absorption bands are those associated with the N-O bond, the aromatic ring, and the C-Cl bond. The N-O stretching vibration is particularly characteristic of N-oxides and its position can be influenced by the electronic nature of other ring substituents.

Data Summary: Key IR Absorption Bands (KBr Pellet) Data is representative and consistent with values reported in standard databases like SDBS.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1450 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1260 | Strong | N-O Stretch |

| ~850 | Strong | C-H Out-of-plane Bending |

| ~750 | Medium-Strong | C-Cl Stretch |

Interpretation:

-

N-O Stretch (~1260 cm⁻¹): This strong, sharp absorption is highly characteristic of the N-oxide functional group and serves as a key confirmation of its presence.[4]

-

Aromatic Vibrations: The peaks in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the pyridine ring.

-

C-Cl Stretch (~750 cm⁻¹): The absorption in this region is consistent with the stretching vibration of a chlorine atom attached to an aromatic ring.

Experimental Protocol: KBr Pellet Preparation

-

Drying: Ensure both the this compound sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dry to avoid interference from water bands (~3400 cm⁻¹).

-

Mixing: Weigh approximately 1-2 mg of the sample and 100-150 mg of KBr. Grind them together in an agate mortar and pestle until the mixture is a fine, homogenous powder.

-

Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, two features are immediately diagnostic: the molecular ion and the characteristic isotopic pattern of chlorine.

Data Summary: Key EI-MS Fragments Data is representative and consistent with values reported in standard databases like SDBS.[1][5]

| m/z (mass-to-charge) | Relative Intensity (%) | Assignment |

| 131 | ~32 | [M+2]⁺• Isotope Peak (C₅H₄³⁷ClNO) |

| 129 | 100 | [M]⁺• Molecular Ion (C₅H₄³⁵ClNO) |

| 113 | ~70 | [M-O]⁺• (Loss of Oxygen) |

| 78 | ~50 | [M-O-Cl]⁺ (Loss of O, then Cl) |

Interpretation:

-

Molecular Ion Cluster (m/z 129/131): The base peak at m/z 129 corresponds to the molecular weight of the compound with the ³⁵Cl isotope.[1] The presence of a peak at m/z 131 with roughly one-third the intensity is the definitive signature of a single chlorine atom (natural abundance of ³⁵Cl:³⁷Cl is ~3:1).

-

[M-O]⁺• Fragment (m/z 113): A very common and characteristic fragmentation pathway for N-oxides is the loss of a neutral oxygen atom (16 Da). This results in a strong peak corresponding to the 4-chloropyridinium radical cation.

-

[C₅H₄N]⁺ Fragment (m/z 78): Subsequent loss of a chlorine radical (35 Da) from the m/z 113 fragment yields the pyridinium cation radical at m/z 78.

Caption: Key fragmentation steps for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a solid sample with sufficient volatility, direct insertion probe or GC-MS is suitable. A small amount of sample (~0.1 mg) is placed in a capillary tube.

-

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: Ions are detected, and the resulting signal is processed to generate the mass spectrum.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.[4]

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents. Recommended storage temperature is 2-8°C.[1][4]

Conclusion

The structural identity of this compound is unequivocally confirmed by a cohesive analysis of its NMR, IR, and Mass Spectra. ¹H NMR reveals the characteristic AA'BB' pattern of a 4-substituted pyridine ring. ¹³C NMR confirms the three unique carbon environments. IR spectroscopy provides definitive evidence of the N-O functional group, and Mass Spectrometry confirms the molecular weight while the isotopic cluster and fragmentation pattern validate the presence of a single chlorine atom and the N-oxide moiety. Together, these techniques provide a robust, self-validating dataset essential for any research or development application.

References

- Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(9), 617-623. (Note: While this paper focuses on 15N, it discusses general substituent effects in pyridine N-oxides).

-

Yavari, I., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Pyridine N-oxides and quinoline N-oxides. Organic Magnetic Resonance, 12(2), 87-91. Available at: [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural abundance. Nitrogen-15 nuclear magnetic resonance spectra of enamines. The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link] (This page cites the primary Yavari & Roberts, 1979 article).

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.

-

PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. National Institutes of Health. Retrieved January 6, 2026, from [Link]

Sources

Synthesis and preparation of 4-Chloropyridine N-oxide

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Chloropyridine N-oxide

Executive Summary

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its unique reactivity as a chlorinated pyridine derivative.[1][2] This guide provides a comprehensive overview of its synthesis, offering in-depth mechanistic insights, field-proven experimental protocols, and critical safety information. We will explore the two predominant synthetic pathways: the direct oxidation of 4-chloropyridine and the chlorination of a pyridine N-oxide precursor. This document is intended for researchers, chemists, and drug development professionals, aiming to equip them with the necessary knowledge for the safe, efficient, and reliable preparation of this versatile compound.

Introduction: The Strategic Importance of this compound

The pyridine N-oxide moiety is a unique functional group that significantly alters the chemical properties of the parent pyridine ring.[3][4] The N-O bond, with its 1,2-dipolar nature, activates the pyridine ring for both electrophilic and nucleophilic substitutions, making it a versatile synthetic intermediate.[4][5] The introduction of a chlorine atom at the 4-position further enhances its utility, creating a reactive site for nucleophilic aromatic substitution (SNAr).

Consequently, this compound serves as a key building block in the development of complex organic molecules, including anti-inflammatory agents, antimicrobial compounds, and advanced crop protection agents.[1] Its strategic importance necessitates robust and well-understood synthetic methodologies, which this guide aims to elucidate.

Core Synthetic Strategies: A Comparative Overview

The preparation of this compound can be broadly categorized into two primary strategies. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

Caption: High-level overview of the two primary synthetic routes to this compound.

Strategy A involves the direct N-oxidation of commercially available 4-chloropyridine. This is often the more straightforward approach. Strategy B begins with a different pyridine N-oxide derivative, such as 4-nitropyridine N-oxide, which is then converted to the target compound via a chlorination step.[6][7]

| Feature | Strategy A: Direct Oxidation | Strategy B: From 4-Nitropyridine N-oxide |

| Starting Material | 4-Chloropyridine | 4-Nitropyridine N-oxide |

| Key Transformation | N-Oxidation | Nucleophilic Aromatic Substitution (Nitro -> Chloro) |

| Common Reagents | Peroxy acids (m-CPBA, Peracetic acid), H₂O₂ in Acetic Acid.[3][8][9] | Acetyl Chloride (AcCl), Phosphorus Oxychloride (POCl₃).[6][7] |

| Advantages | Atom-economical, often a single step from a common starting material. | Effective if 4-nitropyridine N-oxide is more readily available or cost-effective. |

| Considerations | The electron-withdrawing nature of chlorine can make the pyridine nitrogen less nucleophilic, potentially requiring harsher oxidation conditions compared to unsubstituted pyridine.[3] | The reaction can be vigorous and requires careful control of temperature.[6] |

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and safe execution.

The N-Oxidation Mechanism

The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid. The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen of the peroxy acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1121-76-2) for sale [vulcanchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

An In-depth Technical Guide to the Electronic Properties of 4-Chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties of 4-Chloropyridine N-oxide, a versatile heterocyclic intermediate pivotal in pharmaceutical and agrochemical research. We will delve into its molecular structure, spectroscopic signature, and reactivity, offering insights grounded in established experimental and computational data. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in synthetic chemistry and drug development endeavors.

Molecular Structure and Electronic Profile

This compound (C₅H₄ClNO) is a pyridine derivative characterized by a chlorine atom at the 4-position and an N-oxide functional group. This unique substitution pattern profoundly influences the electronic distribution within the aromatic ring, dictating its reactivity.[1]

The N-oxide group is a strong resonance electron-donating group, which increases the electron density at the 2- and 4-positions of the pyridine ring. Conversely, it is also an inductively electron-withdrawing group. The interplay of these effects, combined with the electron-withdrawing nature of the chlorine atom, results in a complex electronic landscape. The resonance donation from the N-oxide oxygen activates the 4-position, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.

Resonance Structures

The electronic nature of this compound can be visualized through its resonance contributors, which highlight the electron-deficient character of the carbons at positions 2, 4, and 6, and the electron-rich nature of the N-oxide oxygen.

Caption: Key resonance structures illustrating charge distribution.

Spectroscopic Characterization

The structural and electronic features of this compound are reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound typically shows two distinct signals in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions. The electron-withdrawing nature of the N-oxide and chloro groups deshields these protons, causing them to appear at a downfield chemical shift compared to pyridine itself.

¹³C NMR: The carbon NMR spectrum provides further insight into the electronic environment of the carbon atoms in the ring. The carbon atom attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) are significantly affected by the substituents.

| Nucleus | Chemical Shift (ppm) |

| ¹H (at positions 2,6) | ~8.2 ppm |

| ¹H (at positions 3,5) | ~7.4 ppm |

| ¹³C (C4) | ~140 ppm |

| ¹³C (C2, C6) | ~139 ppm |

| ¹³C (C3, C5) | ~126 ppm |

Note: Approximate chemical shifts are provided for reference. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies. A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹, which is attributed to the N-O stretching vibration. Other significant peaks include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[2][3]

Crystal Structure

X-ray crystallographic studies provide precise information about the molecular geometry of this compound in the solid state. The data is available in the Crystallography Open Database (COD) under entry numbers 4302629 and 7041266.[4] Analysis of this data reveals key bond lengths and angles.

| Parameter | Value |

| N-O Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N-C Bond Angle | ~120° |

The planarity of the pyridine ring is maintained, and the N-O bond length is consistent with a dative bond character.

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized from 4-nitropyridine N-oxide.[5] A detailed experimental protocol is provided below.

Protocol: Synthesis of this compound from 4-Nitropyridine N-oxide

Caption: Step-by-step synthesis of this compound.

Causality behind Experimental Choices:

-

Acetyl chloride: Acts as both a reactant and a solvent. It facilitates the replacement of the nitro group with a chloro group.

-

Warming: The reaction is exothermic and vigorous after a brief warming period. Careful temperature control is necessary.

-

Decomposition with ice-water: This step hydrolyzes the excess acetyl chloride and quenches the reaction. It must be done cautiously due to the exothermic nature of the hydrolysis.

-

Alkalinization with sodium carbonate: This neutralizes the acidic byproducts (HCl) and ensures the product is in its free base form for efficient extraction.

-

Chloroform extraction: this compound is soluble in chloroform, allowing for its separation from the aqueous phase.

-

Crystallization from acetone: This is a purification step to obtain the final product in a crystalline form.

Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the N-oxide group and the chloro substituent at the 4-position makes this position highly susceptible to attack by nucleophiles. The N-oxide group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Protocol: Nucleophilic Substitution of this compound with an Amine

This protocol is a general representation of a typical SNAr reaction.

Caption: General workflow for nucleophilic substitution.[6]

Self-Validating System:

The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of a new, typically more polar, product spot/peak confirms the reaction is proceeding. The identity of the product can be confirmed by spectroscopic methods (NMR, MS).

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its ability to undergo facile nucleophilic substitution allows for the introduction of various functional groups at the 4-position of the pyridine ring, a common scaffold in many pharmaceutical agents. It serves as a key intermediate in the development of anti-inflammatory and antimicrobial agents. Furthermore, it is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.

Conclusion

The electronic properties of this compound, governed by the interplay between the N-oxide and chloro substituents, make it a highly versatile and reactive intermediate in organic synthesis. A thorough understanding of its structure, spectroscopic characteristics, and reactivity is essential for its effective application in the design and synthesis of novel compounds with potential therapeutic or agricultural value. This guide provides a solid foundation for researchers to leverage the unique chemical properties of this important heterocyclic compound.

References

-

FT-IR vibrational frequencies of the as-synthesized products. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Computed Dipole Moments (μ) of Investigated Compounds 1, 2, 3, and 4. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Selected bond angles ( • ) in the structures of four symmetrically... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4-Chloropyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Computational Studies of the N2-H2 Interaction-Induced Dipole Moment. (2012). TRACE: Tennessee Research and Creative Exchange. Retrieved January 6, 2026, from [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

4-Chloro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

- Process for the preparation of 4-chloropyridine-n-oxides. (2002). Google Patents.

-

Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). PubMed. Retrieved January 6, 2026, from [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). PubMed. Retrieved January 6, 2026, from [Link]

-

1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (2005). PubMed. Retrieved January 6, 2026, from [Link]

-

Crystallographic and Molecular Orbital Studies of 4-Oxopyrazole 1,2-Dioxides. An Exceptionally Elongated N–N Bond. (1999). Journal of the Brazilian Chemical Society. Retrieved January 6, 2026, from [Link]

-

CCCBDB list of experimental dipole moments. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved January 6, 2026, from [Link]

-

This compound (C5H4ClNO). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved January 6, 2026, from [Link]

-

there are 524007 entries in the selection. (n.d.). Crystallography Open Database: Search results. Retrieved January 6, 2026, from [Link]

-

This compound. (2025). Chemsrc. Retrieved January 6, 2026, from [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. Retrieved January 6, 2026, from [Link]

-

Electrostatic potential diagrams of pyridine and Cl⁻ (isosurface = 0.05... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

3D HOMO-LUMO molecular orbital distribution of 4-PPy in gas phase,... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chemical Properties of 4-Chloropyridine (CAS 626-61-9). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

HOMO-LUMO molecular orbital energy level diagram for trans-[Fe(pzCN)4Cl2] (1). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(1121-76-2) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stability of 4-Chloropyridine N-oxide under different conditions

An In-Depth Technical Guide to the Stability of 4-Chloropyridine N-oxide for Pharmaceutical and Agrochemical Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a cornerstone intermediate in the synthesis of a multitude of heterocyclic compounds, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility is derived from the unique electronic properties conferred by the N-oxide moiety and the chloro-substituent, which together facilitate a range of chemical transformations. However, the very reactivity that makes this compound a valuable synthetic building block also dictates its stability profile. An exhaustive understanding of its behavior under diverse chemical and physical stresses is paramount for optimizing reaction conditions, ensuring storage integrity, and developing robust analytical methods. This guide provides a comprehensive analysis of the stability of this compound, grounded in mechanistic principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties and Intrinsic Stability

Before delving into its reactivity under stress, it is essential to understand the intrinsic stability of this compound under standard conditions. It exists as a white to off-white crystalline solid, a physical state that generally contributes to greater stability compared to liquids.[1] The unique electronic distribution, with the N-oxide group introducing significant polarity, governs its reactivity profile.[2]

For practical laboratory use, its stability is well-maintained under controlled conditions. The recommended storage temperature of 2-8°C is not merely a precautionary measure; it is a critical parameter to minimize the potential for slow degradation over long-term storage, ensuring the reagent's purity and reactivity are preserved for synthetic applications.[3]

| Property | Value | Source |

| CAS Number | 1121-76-2 | [2] |

| Molecular Formula | C₅H₄ClNO | [1][4] |

| Molecular Weight | 129.54 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | ~160 °C with decomposition | [1][5] |

| Storage | 2-8°C | [3] |

Thermal Stability and Decomposition Pathway

The thermal limit of a reagent is a critical parameter for process safety and reaction design, especially for reactions requiring elevated temperatures. This compound exhibits a sharp decomposition profile around its melting point of 160°C.[5] This is not a simple phase transition but an energetic event where the molecule breaks down.

Causality of Thermal Decomposition: The N-O bond in pyridine N-oxides is the molecule's thermodynamic weak point. At elevated temperatures, this bond can undergo homolytic or heterolytic cleavage. The presence of the electron-withdrawing chlorine atom further influences the electronic structure of the pyridine ring, affecting the specific decomposition pathway. While the precise products of neat thermal decomposition are complex, they typically involve deoxygenation and potential polymerization or fragmentation of the pyridine ring.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a self-validating system for assessing the thermal decomposition profile.

-

Instrument & Calibration: Utilize a calibrated Thermogravimetric Analyzer (TGA). Calibrate the temperature sensor using appropriate Curie point standards (e.g., Alumel, Nickel).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative interference.

-

Temperature Program: Equilibrate the sample at 30°C for 5 minutes. Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is indicative of the beginning of decomposition. The temperature at which the rate of weight loss is maximum (from the first derivative curve, DTG) is the decomposition temperature.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Assessing Stability in a Protic Nucleophilic System (Hydrolysis)

This protocol uses HPLC-UV to quantify the rate of degradation in an aqueous, buffered system.

-

Reagent Preparation:

-

Prepare buffered solutions at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Acetonitrile is chosen for its miscibility with water and relative inertness.

-

-

Sample Incubation:

-

In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. Amber vials are used to prevent potential photodegradation.

-

Prepare a control sample in a 50:50 acetonitrile:water mixture.

-

Incubate all samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench any reaction by diluting with the mobile phase and analyze by a validated HPLC-UV method (see Section 6).

-

-

Data Interpretation: Plot the percentage of remaining this compound against time for each pH. This will reveal the pH-dependence of hydrolysis. The appearance of a new peak, likely 4-hydroxypyridine N-oxide, should be monitored.

Photostability

Pyridine N-oxides are known to be photochemically active. Upon absorption of UV radiation, they can undergo complex rearrangements. Studies suggest that photoactivation can lead to the formation of oxaziridine-like intermediates, which can then convert to other derivatives like 1,2-oxazepines. [6]This represents a significant degradation pathway if the material is exposed to light, particularly sunlight or artificial UV sources.

For pharmaceutical and agrochemical development, photostability must be rigorously assessed according to established standards, such as the ICH Q1B guideline. [7]

Protocol 3: Confirmatory Photostability Testing (ICH Q1B)

This protocol establishes a standardized method for evaluating the light sensitivity of this compound.

-

Sample Preparation:

-

Place a thin layer of the solid this compound powder in a chemically inert, transparent container (e.g., quartz dish).

-

Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette.

-

Prepare "dark control" samples for both solid and solution by wrapping identical containers in aluminum foil.

-

-

Light Exposure:

-

Place the samples and the dark controls in a calibrated photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a cool white fluorescent lamp (for visible spectrum) and a near-UV fluorescent lamp.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.

-

-

Analysis:

-

After exposure, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method (see Section 6).

-

Compare the chromatograms. Significant changes in the purity of the light-exposed sample relative to the dark control indicate photolability. Calculate the percentage of degradation and characterize any major photodegradants.

-

Caption: Workflow for ICH Q1B photostability testing.

Stability Towards Oxidizing and Reducing Agents

The N-oxide moiety is at a higher oxidation state than the parent pyridine. This makes it susceptible to reduction (deoxygenation) and allows it to act as a mild oxygen donor in certain reactions.

-

Reduction (Deoxygenation): The N-O bond can be cleaved by various reducing agents. For synthetic purposes, this is often a deliberate step to access the substituted pyridine after the N-oxide has served its purpose of activating the ring. [8]Common lab reagents like zinc dust in acetic acid, PCl₃, or catalytic hydrogenation can efficiently remove the oxygen atom. This reactivity implies an incompatibility with strong reducing agents during synthesis or formulation.

-

Oxidizing Agent: this compound can serve as an oxygen source for certain reactions, such as the oxidation of iron(II) complexes. It is generally stable to common oxidants used to prepare it (e.g., H₂O₂, peroxy acids), but its compatibility with other strong oxidizing agents should be evaluated on a case-by-case basis. [9]

Recommended Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred technique for its specificity, sensitivity, and accuracy. [10]

Protocol 4: Stability-Indicating HPLC-UV Method

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. A gradient is essential to ensure separation of the polar parent compound from potentially more non-polar degradants.

-

Example Gradient: 0-2 min (5% B), 2-15 min (5% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 5% B), 18.1-22 min (5% B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

-

Method Validation: This method must be validated to be considered "stability-indicating."

-

Forced Degradation: Subject the compound to harsh conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.

-

Specificity: Demonstrate that the peaks for the degradation products are well-resolved from the main this compound peak (peak purity analysis using a photodiode array detector is recommended).

-

Linearity, Accuracy, Precision: Establish these parameters according to standard validation protocols.

-

Conclusion

This compound is a robust chemical intermediate when handled and stored under appropriate conditions. Its stability is primarily challenged by three factors: high temperatures leading to decomposition above 160°C, nucleophiles causing substitution of the C4-chloro group, and UV/visible light inducing photochemical rearrangement. For professionals in drug development and chemical synthesis, a thorough understanding of these liabilities is not merely academic; it is a practical necessity. By employing the principles and protocols outlined in this guide, researchers can confidently control reaction parameters, ensure the quality of starting materials, and develop stable formulations, ultimately leading to more efficient and reliable scientific outcomes.

References

- Chem-Impex. (n.d.). This compound.

- Vulcanchem. (n.d.). This compound - 1121-76-2.

- ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.

- Chemsrc. (n.d.). This compound | CAS#:1121-76-2.

- Sigma-Aldrich. (n.d.). This compound 98% 1121-76-2.

- Sigma-Aldrich. (n.d.). This compound 98%.

- PrepChem.com. (n.d.). Preparation of this compound.

- Sigma-Aldrich. (n.d.). This compound 98% CAS Number: 1121-76-2.

- Benchchem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). Process for the preparation of 4-chloropyridine-n-oxides.

- NIH PubChem. (n.d.). This compound.

- Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.

- Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 4-Amino-3,5-dichloropyridine N-oxide.

- Wikipedia. (n.d.). Pyridine-N-oxide.

- ChemRxiv. (2025). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1121-76-2) for sale [vulcanchem.com]

- 3. 4-氯吡啶N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1121-76-2 | Chemsrc [chemsrc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. database.ich.org [database.ich.org]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Commercial 4-Chloropyridine N-oxide: From Supplier Qualification to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of high-quality starting materials and intermediates is paramount to ensuring the efficacy, safety, and reproducibility of the final product. 4-Chloropyridine N-oxide (CAS No. 1121-76-2), a versatile heterocyclic compound, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical overview of commercially available this compound, focusing on supplier evaluation, quality control, and key applications.

The Strategic Importance of this compound in Synthesis

This compound is a pyridine derivative distinguished by a chlorine atom at the 4-position and an N-oxide functional group. This unique structure imparts a specific reactivity that makes it a valuable intermediate. The electron-withdrawing nature of the chlorine atom and the N-oxide group activates the pyridine ring for nucleophilic substitution, a cornerstone of many synthetic pathways.[1]

Its primary utility lies in its role as a precursor to a variety of substituted pyridines, which are integral components of many pharmaceutical and agrochemical compounds.[1][2] For instance, it is a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] Furthermore, its application extends to the formulation of pesticides and herbicides, contributing to improved crop yields and pest management.[1]

Qualifying Commercial Suppliers: A Framework for Ensuring Quality

The journey to successful synthesis begins with the meticulous selection of a reliable supplier. For a critical raw material like this compound, a robust supplier qualification process is not just a recommendation but a necessity. This process should be a systematic evaluation of a supplier's ability to consistently provide material that meets the required quality standards.

A comprehensive supplier qualification program should encompass the following key areas:

-

Quality Management System (QMS): A thorough review of the supplier's QMS, including their quality policies, procedures, and records. This includes verifying certifications such as ISO 9001.[3]

-

Manufacturing Capabilities: An assessment of the supplier's manufacturing facilities, equipment, and process controls. This may involve a site audit to ensure compliance with Good Manufacturing Practices (GMP).[4][5]

-

Testing and Certification: Verification of the supplier's analytical capabilities and their ability to provide a comprehensive Certificate of Analysis (CoA) for each batch.

-

Documentation and Traceability: Ensuring the supplier maintains detailed records of production, testing, and distribution, allowing for complete traceability of the material.[5]

Below is a visual representation of a typical supplier qualification workflow:

Sources

An In-Depth Guide to the Safe Handling and Storage of 4-Chloropyridine N-oxide

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency management of 4-Chloropyridine N-oxide. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its properties and risks is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind recommended practices.

Section 1: Compound Profile & Hazard Analysis

This compound is a pyridine derivative with a chlorine atom at the 4-position and an N-oxide functional group.[2] This structure imparts a unique electronic distribution and reactivity, making it a versatile building block in medicinal chemistry and for creating complex heterocyclic compounds.[1][2] However, its utility is matched by specific hazards that demand careful management.

1.1: Key Chemical and Physical Properties

A foundational understanding of the compound's physical characteristics is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1121-76-2 | [3][4] |

| Molecular Formula | C5H4ClNO | [2][3] |

| Molecular Weight | 129.54 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160 °C (with decomposition) | [1][4] |

| Solubility | Soluble in chloroform. | [5] |

| Storage Temperature | 2-8°C | [1][4] |

1.2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Expert Insight: The irritant nature of this compound is significant. The N-oxide group increases the polarity of the molecule, which can enhance its interaction with biological tissues. Finely divided powder, in particular, poses an inhalation risk, making respiratory protection crucial during handling.

Section 2: The Lifecycle of Handling: From Receipt to Reaction

Safe handling is a dynamic process that begins the moment the compound enters the laboratory. The following protocols are designed to minimize exposure and prevent contamination.

2.1: Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling this compound, especially in powdered form, all operations must be conducted within a certified chemical fume hood to control airborne dust and vapors.[7]

Personal Protective Equipment (PPE) is mandatory:

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves. | Provides a chemical barrier against skin contact. |

| Eye Protection | Chemical safety goggles or face shield.[6] | Protects against splashes and airborne dust, preventing serious eye irritation. |

| Respiratory | NIOSH-approved N95 dust mask or higher. | Essential for preventing inhalation of the powder, which can cause respiratory tract irritation.[6] |

| Body Protection | Lab coat. | Prevents contamination of personal clothing. |

2.2: Step-by-Step Weighing and Transfer Protocol

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

-

Equilibration: Allow the container to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which could affect its integrity.

-

Transfer: Within the fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust clouds by using slow, deliberate movements.[7]

-

Closure: Immediately and securely close the main container.

-

Addition: Carefully add the weighed compound to the reaction vessel.

-

Decontamination: Clean the spatula and weigh boat immediately after use. Wipe down the work surface in the fume hood.

-

Disposal: Dispose of used gloves and any contaminated disposable materials in a designated hazardous waste container.[6]

2.3: Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Section 3: Strategic Storage & Stability Management

Proper storage is crucial for maintaining the chemical's purity and preventing the creation of hazardous situations.

3.1: Core Storage Requirements

The primary directive for storage is to keep the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[6][8]

-

Temperature: Store refrigerated at 2-8°C.[1][4] This temperature range helps to minimize degradation over time.

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption.[6][8] For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant.

-

Container: Use the original manufacturer's container. If transferring is necessary, use a clearly labeled, airtight container made of compatible material.

3.2: Incompatibilities

To prevent dangerous reactions, this compound must be segregated from the following:

-

Strong oxidizing agents: Can lead to vigorous or explosive reactions.[9]

-

Acid chlorides: May react exothermically.[9]

-

Moisture/Water: While stable under normal conditions, exposure to moisture should be avoided to maintain sample integrity.[9]

Expert Insight: The decomposition temperature of 160°C is a key data point.[1][4] It indicates that while stable at ambient and refrigerated temperatures, the compound can decompose, potentially vigorously, if heated strongly. During a fire, this can lead to the release of toxic gases like nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[7][8]

Section 4: Contingency & Emergency Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1: Spill Management

In the event of a spill, follow these steps:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could make the powder airborne.

-

Protect: Wear the full PPE described in Section 2.1.

-

Contain & Clean: For a small solid spill, carefully sweep up the material without creating dust and place it into a suitable, labeled container for hazardous waste disposal.[7][10] Avoid using water for cleanup as it may create a slurry that is harder to manage.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

4.2: Spill Response Decision Tree

Caption: A decision-making guide for responding to a spill.

4.3: First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 5: End-of-Life: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in sealed, clearly labeled, and appropriate containers.

-

Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[6][11] Do not dispose of it down the drain or in regular trash.

References

- This compound - 1121-76-2. Vulcanchem.

- This compound | C5H4ClNO | CID 70724. PubChem - NIH.

- This compound 98 1121-76-2. Sigma-Aldrich.

- This compound 98 1121-76-2. Sigma-Aldrich.

- This compound - Safety D

- This compound | CAS#:1121-76-2. Chemsrc.

- This compound. Chem-Impex.

- SAFETY D

- SAFETY D

- Pyridine, 4-chloro-, 1-oxide SDS, 1121-76-2 Safety D

- SAFETY D

- Preparation of this compound. PrepChem.com.

- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1121-76-2) for sale [vulcanchem.com]

- 3. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1121-76-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

A-Z of 4-Chloropyridine N-oxide: A Deep Dive into its Mechanism of Action in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine N-oxide (4-CPNO) is a versatile and powerful heterocyclic compound that has carved a significant niche in modern organic synthesis.[1][2] While structurally simple, its unique electronic properties, stemming from the interplay between the electron-withdrawing chlorine atom and the electron-donating N-oxide group, confer upon it a remarkable reactivity profile. This guide provides an in-depth exploration of the core mechanisms through which 4-CPNO functions, primarily as a hyper-nucleophilic catalyst in acylation and related transformations. We will dissect the causality behind its enhanced catalytic activity compared to analogues like pyridine and even 4-dimethylaminopyridine (DMAP), present detailed, field-proven protocols, and offer a comparative analysis to inform catalyst selection in complex synthetic applications, particularly within pharmaceutical and agrochemical development.[2]

Introduction: Unveiling the Chemical Identity of 4-CPNO

This compound is a stable, crystalline solid at standard conditions.[3][4] Its molecular architecture is key to its function. The N-oxide moiety significantly increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to electrophilic attack.[5] Simultaneously, the oxygen atom of the N-oxide group acts as a potent nucleophile. The chlorine atom at the 4-position further modulates the electronic landscape of the ring.[3]

This unique electronic arrangement makes 4-CPNO a valuable intermediate and catalyst in a variety of organic transformations.[1][2] It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic compounds, where its ability to facilitate reactions under mild conditions is highly prized.[1][2]

The Core Mechanism of Action: Hyper-Nucleophilic Catalysis

The primary role of 4-CPNO in many synthetic transformations is that of a superior nucleophilic catalyst, often outperforming the widely used 4-dimethylaminopyridine (DMAP).[6][7] Its efficacy is rooted in its ability to form highly reactive intermediates with acylating or silylating agents.

The catalytic cycle, particularly in acylation reactions with agents like acid anhydrides or acyl chlorides, proceeds via the formation of a key intermediate: the O-acylpyridinium salt .

The mechanism can be broken down as follows:

-

Nucleophilic Attack: The oxygen atom of the 4-CPNO, acting as a powerful nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

-

Formation of the O-Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive O-acylpyridinium salt. This intermediate is significantly more electrophilic and thus a much better acylating agent than the initial anhydride. The positive charge on the nitrogen atom makes the acyl group exceptionally susceptible to nucleophilic attack.

-

Acyl Transfer: A nucleophile, such as an alcohol or amine, attacks the activated acyl group of the O-acylpyridinium intermediate.

-

Product Formation and Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the desired ester or amide product and regenerating the 4-CPNO catalyst, allowing it to re-enter the catalytic cycle.

This acyl transfer mechanism is supported by experimental and computational studies.[8] The enhanced reactivity of the O-acyloxypyridinium intermediate is the cornerstone of 4-CPNO's catalytic power.[8]

Caption: Catalytic cycle of 4-CPNO in a typical acylation reaction.

Applications in Synthesis: Beyond a Simple Catalyst

The utility of 4-CPNO extends to a range of important synthetic transformations:

-

Esterification and Amidation: It is highly effective in catalyzing the acylation of sterically hindered alcohols and amines, where other catalysts may fail.[9]

-

Silylation: Similar to acylation, it can activate silylating agents (e.g., silyl chlorides) to facilitate the protection of hydroxyl groups.

-

Intermediate in Heterocycle Synthesis: 4-CPNO serves as a precursor for the synthesis of various substituted pyridines. The chloro group can be displaced by nucleophiles, and the N-oxide can be reduced to the parent pyridine.[10][11]

-

Cyanation Reactions: In the presence of an acylating agent and a cyanide source, pyridine N-oxides can undergo cyanation at the α-position, providing a route to valuable cyanopyridine building blocks.[12]

Experimental Protocols: A Practical Guide

To ensure trustworthy and reproducible results, the following detailed protocol for a 4-CPNO-catalyzed acylation is provided.

Workflow for a Typical Acylation Reaction:

Caption: Standard experimental workflow for 4-CPNO catalyzed acylation.

Detailed Step-by-Step Methodology for the Acetylation of a Secondary Alcohol:

-

Materials:

-

Secondary Alcohol (1.0 eq)

-

This compound (0.1 - 0.2 eq)

-

Acetic Anhydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq) and this compound (0.1 eq).

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add acetic anhydride (1.5 eq) to the stirred solution via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 4 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure acetylated product.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from hydrolyzing the highly reactive acylating agent and intermediate.

-

Anhydrous Solvent: Essential for the same reason as maintaining an inert atmosphere.

-

Cooling to 0 °C: The initial reaction between 4-CPNO and the acylating agent can be exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

-

Aqueous Workup with NaHCO₃: This step neutralizes any remaining acidic components and quenches the excess acylating agent.

Comparative Analysis: 4-CPNO vs. DMAP

While both 4-CPNO and DMAP are excellent nucleophilic catalysts, subtle differences in their structure and reactivity can make one more suitable for a given transformation.

| Feature | This compound (4-CPNO) | 4-Dimethylaminopyridine (DMAP) |

| Nucleophilic Center | Oxygen atom of the N-oxide group | Exocyclic nitrogen atom of the dimethylamino group |

| Catalytic Activity | Often shows comparable or superior activity, especially for challenging substrates. | Extremely high activity, considered the "gold standard" for many acylations.[9] |

| Basicity | Weaker base. | Stronger base. |

| Advantages | Can be more effective in specific cases where the N-oxide functionality offers unique reactivity or solubility. | Exceptionally high reaction rates, often allowing for room temperature reactions.[9] |

| Considerations | The N-oxide group can potentially act as an oxidant under certain conditions. | Its higher basicity can sometimes lead to side reactions like elimination or epimerization. |

The choice between 4-CPNO and DMAP should be made based on the specific substrate, desired reaction conditions, and potential for side reactions. For many standard acylations, DMAP remains the go-to catalyst due to its well-established, broad utility and immense catalytic power.[9] However, 4-CPNO represents a powerful alternative, particularly in cases where DMAP's basicity is problematic or when exploring alternative reactivity pathways.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[13] All manipulations should be performed in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just another pyridine derivative; it is a sophisticated synthetic tool whose power lies in its unique electronic structure. Its primary mechanism of action as a hyper-nucleophilic catalyst, proceeding through a highly reactive O-acylpyridinium intermediate, enables a wide range of transformations, most notably the acylation of challenging substrates. By understanding the fundamental principles of its reactivity and adhering to validated experimental protocols, researchers and drug development professionals can effectively leverage 4-CPNO to construct complex molecules with greater efficiency and control.

References

- Vertex AI Search. This compound.

- Chem-Impex. This compound.

- ChemicalBook. 4-Amino-2-chloropyridine: Application, Synthesis. (2019).